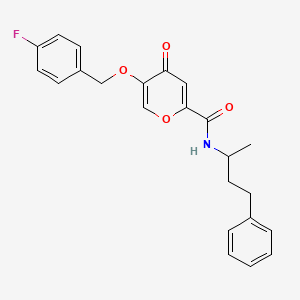
5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide is a complex organic molecule that may be related to the family of compounds such as pyrazine and pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been studied for various properties including their molecular structure, vibrational frequencies, and potential biological activities. Although the specific compound is not directly studied in the provided papers, insights can be drawn from related research on similar compounds.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with simple precursors. For instance, the synthesis of a pyrazolo[1,5-a]pyrimidine derivative was achieved by condensation of dimethylamine with a preformed pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, which in turn was prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate by cyclisation with a fluorinated butane dione and subsequent saponification . This suggests that the synthesis of the compound might also involve similar cyclisation and condensation steps, possibly using a fluorobenzyl precursor and a suitable diketone for the pyran ring formation.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using spectroscopic methods and computational tools. For example, the structure of a pyrazine derivative was optimized and analyzed using Gaussian09 software, with potential energy distribution of normal modes of vibrations assessed by the GAR2PED program . The HOMO and LUMO analysis of these compounds is crucial for understanding the charge transfer within the molecule, which is often related to their reactivity and potential biological activity. The molecular structure is typically characterized by the presence of extended π-electron delocalization, which contributes to the stability and nonlinearity of the molecule .
Chemical Reactions Analysis
The reactivity of such compounds is often related to their electronic structure, particularly the HOMO and LUMO energies, which can predict the sites of nucleophilic and electrophilic attack. The NBO analysis can provide insights into the hyper-conjugative interactions and charge delocalization that influence the molecule's stability and reactivity . Tautomerism, which is a form of isomerism involving the relocation of a hydrogen atom within the molecule, can also play a role in the chemical behavior of these compounds, as seen in the study of N-substituted pyrazolo-carboxamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their molecular structure. The presence of fluorine atoms can significantly affect the physical properties, such as boiling and melting points, as well as the chemical reactivity, due to the electronegativity of fluorine. The crystal structure, as determined by X-ray crystallography, can provide valuable information about the intermolecular interactions and stability of the compound in the solid state . Additionally, the antibacterial activity of related compounds has been linked to their ability to form proper hydrogen bond interactions with bacterial enzymes, which is influenced by the stabilization of certain functional groups in the molecule .
Aplicaciones Científicas De Investigación
Synthesis and Applications in Medicinal Chemistry
- The compound has been synthesized and investigated for various applications in medicinal chemistry. For instance, derivatives of similar structures have been used in the synthesis of compounds with antimycobacterial activity against Mycobacterium tuberculosis (Zítko et al., 2013). These compounds show promising results in treating tuberculosis, a significant global health issue.
Potential Anticancer Properties
- Studies have also explored the anticancer potential of compounds with similar structures. For example, novel fluoro substituted benzo[b]pyran derivatives, structurally related to the compound , have demonstrated anti-lung cancer activity (Hammam et al., 2005). This indicates a potential application in developing new cancer therapies.
Applications in Neuroscience
- In neuroscience research, compounds structurally similar to 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide have been used to study neural mechanisms. For instance, research involving Orexin-1 receptor mechanisms used selective OX1R antagonists to understand compulsive food consumption in rats (Piccoli et al., 2012). This research is vital for understanding disorders like binge eating and possibly other eating disorders with a compulsive component.
Exploring Antimicrobial Properties
- The antimicrobial properties of similar compounds have been a focus of several studies. For example, the synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial analogs, highlighting the potential for developing new antimicrobial agents (Desai et al., 2013).
Role in Insecticidal Applications
- Research into insecticidal applications has also been conducted. New pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline, similar in structure to the compound , have shown effectiveness against a broad spectrum of insects (Song et al., 2013). This indicates potential use in agricultural pest control.
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-(4-phenylbutan-2-yl)pyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO4/c1-16(7-8-17-5-3-2-4-6-17)25-23(27)21-13-20(26)22(15-29-21)28-14-18-9-11-19(24)12-10-18/h2-6,9-13,15-16H,7-8,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOSLNXESCRKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2548430.png)
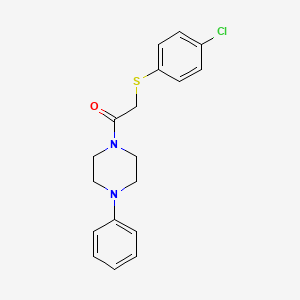
![1-(Azepan-1-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2548433.png)
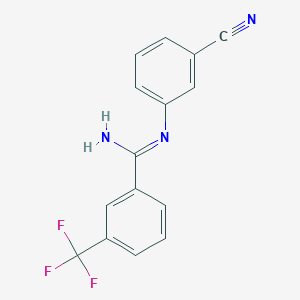

![N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2548438.png)
![4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2548439.png)
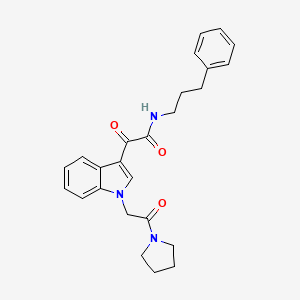

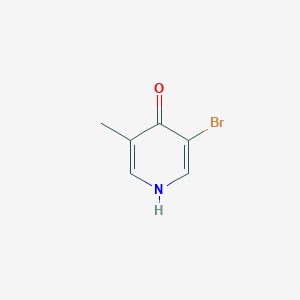
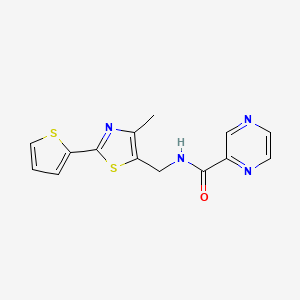
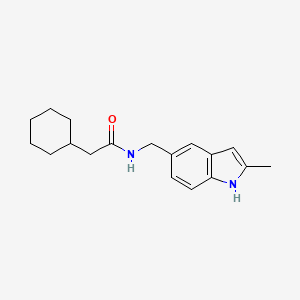
![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)
![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfonyl]acrylamide](/img/structure/B2548452.png)